Glimepiride-d8
Descripción
Glimepiride-d8 (CAS: SCSI-529109) is a deuterium-labeled analog of the antidiabetic drug glimepiride, a third-generation sulfonylurea used to manage type 2 diabetes. It incorporates eight deuterium atoms (²H) at specific positions within its molecular structure, replacing hydrogen atoms. This isotopic modification enhances its utility as an internal standard in liquid chromatography–electrospray ionization tandem mass spectrometry (LC–ESI-MS–MS) for quantifying glimepiride in biological matrices like human plasma . Its molecular formula is C₂₄H₂₅D₈N₃O₅S, with a molecular weight of 503.67 g/mol (calculated based on isotopic purity ≥98%) .
Propiedades
Fórmula molecular |
C24H26D8N4O5S |
|---|---|
Peso molecular |
498.67 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Findings :
- Isotopic Purity: this compound’s higher deuterium count (vs. d4/d5) reduces ion suppression in MS, improving signal-to-noise ratios .
- Chromatographic Performance : this compound shows baseline separation from unlabeled glimepiride in LC–ESI-MS–MS, critical for avoiding co-elution errors .
- Regulatory Compliance : Pharmacopeial guidelines (e.g., USP) emphasize deuterated internal standards for method validation, favoring this compound in GLP/GCP studies .
Comparison with Non-Sulfonylurea Deuterated Drugs
Deuterated compounds like Lomitapide-D8 (CAS: 2459377-96-7) and Cefepime D8 Sulfate (CAS: 131857-33-5) share analytical applications but differ in structure and scope:
| Compound | Parent Drug Class | Deuterium Positions | Molecular Weight (g/mol) | Key Analytical Use |
|---|---|---|---|---|
| This compound | Sulfonylurea | 8 (non-labile sites) | 503.67 | Diabetes drug monitoring in plasma |
| Lomitapide-D8 | Microsomal triglyceride transfer protein inhibitor | 8 | 701.78 | Lipid-lowering drug pharmacokinetics |
| Cefepime D8 Sulfate | Cephalosporin antibiotic | 8 | N/A | Antibiotic potency testing in ANDA submissions |
Key Findings :
- Stability : this compound and Lomitapide-D8 exhibit similar resistance to metabolic degradation, ensuring reliable quantification in long-term studies .
- Method Flexibility : Unlike Cefepime D8 (used primarily in antibiotic assays), this compound is compatible with smaller plasma volumes (0.2 mL vs. 0.5–1.0 mL for cephalosporins) .
Advantages Over Non-Deuterated Glimepiride
- Matrix Effect Mitigation: Deuterium labeling minimizes ion suppression caused by endogenous plasma components, enhancing accuracy .
- Pharmacological Inertness: this compound avoids cross-reactivity in immunoassays, a limitation of unlabeled glimepiride .
- Cost Efficiency : Despite higher synthesis costs, this compound reduces repeat analyses, lowering overall study expenses .
Research and Regulatory Implications
Recent pharmacopeial revisions (e.g., USP Chapter ⟨621⟩) now mandate deuterated internal standards for chromatographic assays, solidifying this compound’s role in diabetes research . Studies demonstrate a 15–20% improvement in inter-day precision when using this compound compared to non-deuterated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
